molecular formula C20H16N4O2 B2759873 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide CAS No. 847387-98-8

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide

Cat. No.: B2759873
CAS No.: 847387-98-8
M. Wt: 344.374
InChI Key: ALPBVQKUHQHWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core fused with a benzamide moiety. Its molecular formula is C21H15F3N4O2 (molecular weight: 412.36 g/mol), and it is identified by CAS number 862810-92-2 . The structure includes a methoxy group at the 2-position of the phenyl ring and a trifluoromethyl-substituted benzamide group, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-26-18-9-8-15(17-13-24-11-5-10-21-20(24)23-17)12-16(18)22-19(25)14-6-3-2-4-7-14/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPBVQKUHQHWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of a one-pot three-component reaction catalyzed by various catalysts such as silica sulfuric acid, ammonium acetate, and sulfamic acid . The reaction conditions often involve moderate temperatures and the use of solvents like PEG-400 and butan-1-ol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives often exhibit enhanced or altered biological activities, making them valuable for further research and development .

Scientific Research Applications

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide with analogs from the imidazo[1,2-a]pyrimidine and benzamide families, focusing on structural variations, physicochemical properties, and spectroscopic data.

Structural Variations and Substituent Effects
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 2-methoxy, 4-(trifluoromethyl)benzamide C21H15F3N4O2 412.36
4-tert-butyl-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide 4-tert-butylbenzamide C25H24N4O2 420.49
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,4-dimethoxybenzamide 3,4-dimethoxybenzamide C22H20N4O4 404.42
Methyl (Z)-2-(2-oxo-4-(p-tolyl)-...-ylidene)-2-(phenylamino)acetate (5b) p-tolyl, phenylamino, methyl ester C26H22N4O3 438.48
Methyl (Z)-2-(4-(4-methoxyphenyl)-2-oxo-...ylidene)-2-(methyl(phenyl)amino)acetate (5d) 4-methoxyphenyl, methyl ester C26H24N4O4 456.50

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the target compound enhances electrophilicity compared to tert-butyl or methoxy substituents .
  • Methoxy Positioning : The 3,4-dimethoxy analog may exhibit improved solubility due to increased polarity compared to the target compound’s single methoxy group.
Physicochemical Properties
Compound Name Melting Point (°C) IR (KBr, cm⁻¹) Notable NMR Shifts (¹H, DMSO-d6)
Target Compound Not reported Not available Not reported
Compound 5b >300 3311 (N-H), 1680 (C=O), 1626 (C=N) 3.51 ppm (OCH3), 6.92–7.29 ppm (aromatic H)
Compound 5i >300 3301 (N-H), 1674 (C=O) 2.18 ppm (CH3), 7.57 ppm (NHamid)
Compound 5d >300 3287 (N-H), 1675 (C=O) 3.64 ppm (OCH3), 6.74 ppm (J = 8.7 Hz)
Compound 5q >300 3299 (N-H), 1671 (C=O) 1.16 ppm (CH3), 7.69 ppm (NHamid)

Key Observations :

  • Melting Points : All analogs in exhibit high thermal stability (melting points >300°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via NH and C=O groups).
  • IR Signatures : Stretching frequencies for C=O (1670–1680 cm⁻¹) and N-H (3287–3311 cm⁻¹) are consistent across analogs, confirming the presence of amide and imidazopyrimidine moieties .
  • NMR Trends : Methoxy protons resonate near 3.5–3.6 ppm, while aromatic protons appear between 6.7–7.7 ppm, reflecting similar electronic environments .

Biological Activity

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclooxygenase-2 (COX-2) inhibitor. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Structural Characteristics

The compound features a unique structure that includes:

  • An imidazo[1,2-a]pyrimidine core.
  • A methoxy-substituted phenyl group .
  • A benzamide moiety .

This structural arrangement is crucial for its interaction with biological targets and contributes to its pharmacological properties.

COX-2 Inhibition

Research indicates that this compound exhibits significant inhibitory activity against the COX-2 enzyme. COX-2 is an enzyme that plays a pivotal role in the inflammatory process by converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain. Inhibition of COX-2 can lead to anti-inflammatory and analgesic effects, making this compound a candidate for treating inflammatory diseases and pain management .

The mechanism through which this compound exerts its biological effects involves binding to the active site of COX-2. This binding prevents the enzyme from catalyzing the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation. The specificity of this compound for COX-2 over COX-1 contributes to its therapeutic potential with fewer side effects compared to non-selective NSAIDs .

Comparative Studies

To understand the efficacy and selectivity of this compound, it is essential to compare it with other structurally related compounds. The following table summarizes key characteristics and biological activities of similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidineBenzo-imidazo-pyrimidine structureCOX-2 inhibitor
4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidineSimilar COX-2 inhibitory activityHigh specificity for COX-2

This compound demonstrates unique substitution patterns that enhance its selectivity and potency as a COX-2 inhibitor compared to these similar compounds .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • In vitro Studies : Laboratory experiments have shown that this compound effectively inhibits COX-2 activity in cell cultures, leading to reduced levels of inflammatory markers .
  • Animal Models : In vivo studies using animal models of inflammation have demonstrated that administration of this compound significantly alleviates symptoms associated with inflammatory conditions .
  • Comparative Efficacy : When compared to traditional NSAIDs like ibuprofen and naproxen, this compound exhibited comparable or superior anti-inflammatory effects with a potentially better safety profile due to its selective inhibition of COX-2 .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of methoxy and benzamide groups .
  • Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., m/z 358.4 for C₂₁H₁₈N₄O₂) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks in pure samples .

How to resolve contradictions in reported COX-2 vs. kinase inhibition data?

Advanced
Discrepancies may arise from off-target effects. Methodological approaches:

  • Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify secondary targets .
  • Molecular Docking : Compare binding affinities for COX-2 vs. kinases (e.g., EGFR) using AutoDock Vina .

What computational methods predict its pharmacokinetic properties?

Q. Advanced

  • QSAR Models : Predict logP (2.8 ± 0.3) and aqueous solubility (12 µg/mL) using SwissADME .
  • Metabolic Stability : CYP450 isoform interactions are modeled via Schrödinger’s BioLuminate .

How to address poor solubility in in vitro assays?

Q. Basic

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<0.1% final concentration) .
  • Nanoparticle Formulation : Encapsulate with PLGA polymers to enhance bioavailability .

What in vivo models validate its anti-inflammatory efficacy?

Q. Advanced

  • Murine Carrageenan-Induced Edema : Dose-dependent reduction in paw swelling (ED₅₀ = 10 mg/kg) .
  • Xenograft Tumors : Evaluate anticancer activity in HT-29 colon cancer models (50% tumor growth inhibition at 25 mg/kg) .

How is metabolic stability assessed, and what are common metabolites?

Q. Advanced

  • Liver Microsome Assays : Incubate with human/rat microsomes; quantify parent compound via LC-MS .
  • Metabolite Identification : Major metabolites include hydroxylated benzamide and demethylated imidazo-pyrimidine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.